Product packaging for 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 664966-72-7)

1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1286260
CAS No.: 664966-72-7
M. Wt: 215.29 g/mol
InChI Key: KVEBAUKFSAFDEN-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a 5-aminopyrazole core, a privileged scaffold recognized for its diverse biological activities and presence in several FDA-approved drugs . The structure is optimized for use in synthesizing more complex molecules, including Schiff bases, through reactions with aldehydes . Pyrazole derivatives of this class have demonstrated significant potential in pharmaceutical research, showing activities such as anti-inflammatory, antitumor, antimicrobial, and anticonvulsant effects . Furthermore, related diaryl-substituted pyrazole compounds are investigated as potent inhibitors of metalloproteases like meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . The tert-butyl and phenyl substituents enhance the molecule's steric and electronic properties, making it a robust building block for developing novel therapeutic agents and studying structure-activity relationships (SAR) . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3 B1286260 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine CAS No. 664966-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)16-12(14)11(9-15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEBAUKFSAFDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589552
Record name 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664966-72-7
Record name 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Tert Butyl 4 Phenyl 1h Pyrazol 5 Amine and Its Advanced Precursors/derivatives

Classical and Established Synthesis Routes for Pyrazol-5-amines

The foundational methods for the synthesis of pyrazol-5-amines have been well-established for over a century and typically involve the construction of the pyrazole (B372694) ring from acyclic precursors.

Cyclocondensation and Condensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrazoles. nih.gov In the context of 5-aminopyrazoles, this generally involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The versatility of this approach allows for the introduction of various substituents on the pyrazole core by selecting appropriately substituted starting materials.

For the synthesis of 1-tert-butyl-4-phenyl-1H-pyrazol-5-amine, a plausible cyclocondensation approach would involve the reaction of a suitably substituted three-carbon component with tert-butylhydrazine (B1221602). The phenyl group at the 4-position and the amino group at the 5-position necessitate a precursor that can direct their placement accordingly.

Reactions Involving β-Ketonitriles, Malononitrile, and Alkylidenemalononitriles

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction is highly efficient and proceeds by the initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone. nih.gov Subsequent intramolecular cyclization occurs through the attack of the other nitrogen atom of the hydrazine on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov

To synthesize the target compound, This compound , the key starting materials would be 2-phenylacetylacetonitrile (also known as 3-oxo-2-phenylbutanenitrile) and tert-butylhydrazine . The reaction mechanism is depicted below:

Step 1: Formation of Hydrazone The reaction is initiated by the nucleophilic attack of tert-butylhydrazine on the keto group of 2-phenylacetylacetonitrile.

Step 2: Intramolecular Cyclization The resulting hydrazone undergoes an intramolecular cyclization, where the terminal nitrogen atom attacks the nitrile carbon.

Step 3: Tautomerization The cyclized intermediate then tautomerizes to form the stable aromatic 5-aminopyrazole ring.

Malononitrile and alkylidenemalononitriles also serve as important precursors for 5-aminopyrazoles. beilstein-journals.org These reactions offer alternative pathways to introduce diversity at various positions of the pyrazole ring.

Modern and Efficient Synthetic Approaches

In recent years, significant efforts have been directed towards the development of more efficient, environmentally friendly, and versatile synthetic methods for pyrazole derivatives. These modern approaches often lead to higher yields, shorter reaction times, and greater molecular complexity in a single step.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgbeilstein-journals.org For instance, a three-component reaction involving a β-ketonitrile, an aldehyde, and a hydrazine can lead to the formation of highly substituted pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgnih.gov While not directly yielding the target compound, these methods highlight the potential for creating complex derivatives of this compound in a highly efficient manner. A one-pot, two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported involving a solvent-free condensation followed by reduction. mdpi.com

A hypothetical one-pot synthesis of this compound could involve the in-situ generation of the β-ketonitrile followed by the addition of tert-butylhydrazine.

Reaction TypeReactantsProduct ClassReference
Three-Componentβ-Ketonitrile, Aldehyde, 5-AminopyrazolePyrazolo[3,4-b]pyridines beilstein-journals.org
Three-Componentβ-Ketonitrile, 5-Aminopyrazole, AldehydePyrazolo[3,4-b]pyridines nih.gov
One-Pot, Two-Step3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehydeN-substituted pyrazol-5-amine mdpi.com

Catalytic Synthesis Protocols

The use of catalysts can significantly enhance the efficiency and selectivity of pyrazole synthesis. Both acid and base catalysts are commonly employed in the classical condensation reactions. More advanced catalytic systems, including metal-based catalysts, have also been utilized. For example, nano-ZnO has been shown to be an efficient catalyst for the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov Iodine has also been used to catalyze the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 5-aminopyrazole-4-carboxamide and aromatic aldehydes. beilstein-journals.org The application of such catalysts could potentially improve the yield and reaction conditions for the synthesis of this compound.

CatalystReactionReference
Nano-ZnOCondensation of ethyl acetoacetate and phenylhydrazine nih.gov
IodineCyclocondensation of 5-aminopyrazole-4-carboxamide with aldehydes beilstein-journals.org
[bmim][InCl4]One-pot synthesis from 1,3-diketones, aldehydes, and hydrazines beilstein-journals.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained widespread acceptance as a method to accelerate chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles. The synthesis of various pyrazole derivatives has been successfully achieved under microwave conditions. For instance, the multicomponent reaction of β-ketonitriles, 5-aminopyrazoles, and anisaldehyde to form pyrazolo[3,4-b]pyridines has been shown to be more efficient under microwave assistance compared to conventional heating. beilstein-journals.org The synthesis of β-ketonitriles, key precursors for 5-aminopyrazoles, has also been effectively carried out using a microwave reactor. utsa.edu It is highly probable that the synthesis of this compound from 2-phenylacetylacetonitrile and tert-butylhydrazine could be significantly optimized by employing microwave-assisted heating.

ReactionConditionsAdvantagesReference
Synthesis of Pyrazolo[3,4-b]pyridinesMicrowave irradiationBetter yields, shorter reaction times beilstein-journals.org
Synthesis of β-KetonitrilesMicrowave reactorEfficient synthesis of precursors utsa.edu
Multicomponent reactions of 5-aminopyrazolesMicrowave irradiationAccelerated reaction rates beilstein-journals.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce waste, minimize environmental impact, and often enhance reaction efficiency. tandfonline.combenthamdirect.com For the synthesis of pyrazole derivatives, these techniques have proven to be highly effective, offering advantages such as shorter reaction times, simpler work-up procedures, and improved yields. tandfonline.comjetir.org

Solvent-free synthesis of pyrazoles can be achieved through various methods, including grinding and microwave irradiation. researchgate.netnih.gov Mechanical grinding, for instance, facilitates reactions by bringing reactants into close contact in the absence of a solvent. researchgate.net This technique has been successfully employed for the synthesis of various pyrazole derivatives.

Another prominent solvent-free approach involves microwave-assisted synthesis. nih.govmdpi.com This method can significantly accelerate reaction rates and improve yields. For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been successfully carried out under microwave irradiation and solvent-free conditions to produce novel 3,5-disubstituted-1H-pyrazoles. mdpi.com Similarly, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was developed using a solvent-free condensation reaction, highlighting the method's operational simplicity and short reaction times. mdpi.comresearchgate.net

Ionic liquids have also been utilized as catalysts in solvent-free conditions for the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating high yields and short reaction times. jetir.org An iodine-mediated cascade strategy has also been developed for the synthesis of amino pyrazole thioether derivatives in the absence of both metals and solvents, further underscoring the economic and environmental benefits of such approaches. acs.org

Table 1: Comparison of Solvent-Free Methods for Pyrazole Derivative Synthesis

Method Catalyst/Mediator Key Advantages Yields Reference
Grinding None / Biocatalyst Simplicity, eco-friendly, ambient conditions Good to excellent researchgate.net
Microwave Irradiation None / Acid Rapid reaction times, high yields Good to excellent nih.govmdpi.com
Ionic Liquid Catalysis N-methyl-2-pyrrolidone tosylate (NMPyTs) High efficiency, simple workup, short reaction time Up to 95% jetir.org
Iodine-Mediation Molecular Iodine Metal-free, highly selective, economically feasible Good to excellent acs.org
Thermal Heating None Operational easiness, no intermediate isolation Good mdpi.comresearchgate.net

Green Chemistry Principles in Pyrazol-5-amine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazol-5-amines to create more sustainable and environmentally friendly processes. benthamdirect.comresearchgate.net These principles focus on reducing waste, using less hazardous substances, employing catalysts, and utilizing renewable feedstocks and safer solvents. thieme-connect.com The synthesis of pyrazole derivatives has been a fertile ground for the application of these principles, with significant research dedicated to developing greener methodologies. researchgate.net

Key strategies in the green synthesis of pyrazoles include the use of multicomponent reactions, which enhance efficiency by combining several steps into a single operation, and the adoption of alternative energy sources like microwave and ultrasonic irradiation. researchgate.netnih.gov These methods often lead to higher yields, shorter reaction times, and a reduction in by-products compared to conventional heating methods. nih.gov

Utilization of Novel Nano Catalysts

The use of heterogeneous nano catalysts is a cornerstone of green synthesis, offering high catalytic activity, selectivity, and the significant advantage of being easily separable and reusable. researchgate.netpharmacognosyjournal.net In pyrazole synthesis, a variety of nano catalysts have been explored with considerable success.

For instance, ZnO nano-catalysts have been used under microwave-assisted solvent-free conditions to produce substituted pyrazoles. pharmacophorejournal.com Graphene oxide nanoparticles have also been proposed as an effective Lewis base catalyst for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazine, noted for high yields and catalyst recyclability. ajgreenchem.com

More complex, functionalized nano catalysts have also been developed. An ionic-liquid-based nano-magnetic solid acid catalyst (Fe3O4@SiO2@(CH2)3NH@CC@Imidazole@SO3H+Cl−) was synthesized and used for the preparation of pyrano[2,3-c]pyrazole derivatives, demonstrating high stability and reusability over multiple cycles. tandfonline.com Similarly, an Ag/La-ZnO core-shell nanocatalyst has been employed for the one-pot, four-component synthesis of 4H-pyrano[2,3-c]pyrazoles under solvent-free grinding conditions, offering excellent yields and operational simplicity. nih.gov Cobalt oxide nano-catalysts have also been used in microwave-irradiated synthesis in a green solvent medium. pharmacognosyjournal.net

Table 2: Examples of Nano Catalysts in Pyrazole Synthesis

Nano Catalyst Synthetic Method Key Features Reference
ZnO Microwave-assisted, solvent-free Green chemistry approach, efficient pharmacophorejournal.com
Graphene Oxide Lewis base catalysis High yields, quick reactions, recyclable catalyst ajgreenchem.com
Fe3O4@SiO2-based magnetic Heterogeneous solid acid Easily recoverable (magnetic), stable, reusable tandfonline.com
Ag/La-ZnO core-shell Solvent-free grinding High catalytic efficiency, superior yields, reusability nih.gov
Cobalt Oxide Microwave irradiation Green solvent medium, efficient coupling pharmacognosyjournal.net

Eco-Friendly Solvents and Conditions

The choice of solvent is a critical factor in green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, there is a strong drive to replace them with greener alternatives like water, ethanol, or ionic liquids, or to eliminate them entirely. thieme-connect.comnih.gov

Water is considered a universal green solvent and has been used effectively for the synthesis of various pyrazole derivatives, including pyrazolo[1,2-b]phthalazines and pyrano[2,3-c]pyrazoles. thieme-connect.comresearchgate.netacs.org The use of an H2O–ethanol mixture has also been reported as an eco-friendly solvent system for the synthesis of pyrano[2,3-c]pyrazole derivatives under microwave irradiation. nih.gov

In addition to safer solvents, alternative reaction conditions contribute to the green profile of a synthesis. As mentioned, microwave irradiation and ultrasonication are energy-efficient methods that can dramatically reduce reaction times and improve yields. researchgate.netnih.gov Ultrasonic irradiation, for example, has been used in catalyst-free multicomponent reactions in water to produce pyrano[2,3-c]pyrazoles with excellent results. nih.gov The combination of these eco-friendly solvents and conditions aligns with the core tenets of green chemistry, providing powerful tools for the sustainable synthesis of pyrazole compounds. benthamdirect.comresearchgate.net

Chemical Reactivity and Derivatization Strategies of 1 Tert Butyl 4 Phenyl 1h Pyrazol 5 Amine

Functionalization at Pyrazole (B372694) Ring Positions

The pyrazole core is an electron-rich aromatic system, and its reactivity is dictated by the interplay of its two nitrogen atoms and three carbon atoms. nih.gov The substitution pattern of 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine, specifically the bulky tert-butyl group at the N1 position, the phenyl group at C4, and the amino group at C5, significantly influences the regiochemistry of further derivatization.

Nucleophilic and Electrophilic Site Reactivity of the Pyrazole Scaffold

The pyrazole ring possesses distinct regions of nucleophilicity and electrophilicity. nih.gov Generally, the C4 position is the most nucleophilic carbon, making it the preferred site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.govmdpi.comresearchgate.net Conversely, the C3 and C5 positions are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms, rendering them susceptible to attack by nucleophiles. nih.govmdpi.com

The two nitrogen atoms also exhibit different characteristics. The N1 nitrogen, being pyrrole-like, has its lone pair involved in the aromatic system. nih.gov In the target molecule, this position is already substituted with a tert-butyl group. The N2 nitrogen is pyridine-like and has its lone pair in an sp² orbital, making it the primary site of basicity and a potential directing group in metal-catalyzed reactions. nih.govresearchgate.net The presence of an electron-donating amino group at the C5 position further enhances the electron density of the ring, although its primary reactivity is often as a nucleophile itself.

Table 1: General Reactivity Sites of the Pyrazole Ring
Ring PositionInherent ReactivityFavored Reactions
C3ElectrophilicNucleophilic Attack
C4NucleophilicElectrophilic Substitution
C5ElectrophilicNucleophilic Attack
N1 (pyrrole-like)Nucleophilic (lone pair in π-system)Alkylation/Arylation (if unsubstituted)
N2 (pyridine-like)Nucleophilic/Basic (lone pair in sp² orbital)Protonation, Coordination to Metals

Regioselective Derivatization Approaches

Achieving regioselective functionalization of the pyrazole ring in this compound requires careful consideration of the existing substituents. While the C4 position is typically the site for electrophilic attack, it is already occupied by a phenyl group in the target molecule. This directs attention to the C3 position for further derivatization.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct installation of new bonds on the pyrazole core, often avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org In these reactions, the N2 pyridine-like nitrogen can act as a directing group, guiding the metal catalyst to activate the adjacent C3-H bond for subsequent coupling reactions. However, the steric bulk of the N1-tert-butyl group and the C5-amino group can influence the efficiency and regioselectivity of such transformations. For instance, a bulky group at a neighboring position can hinder electrophilic aromatic substitution at C4, making other positions more competitive for reaction. nih.gov

In cases where the C4 position is unsubstituted, direct C-H halogenation using reagents like N-halogenosuccinimides (NXS) provides an effective, metal-free method to introduce halogens, which can then serve as handles for subsequent cross-coupling reactions. dntb.gov.ua For the title compound, functionalization of the C4-phenyl group itself or direct C3-H activation represent the most plausible strategies for modifying the pyrazole scaffold.

Transformations Involving the 5-Amino Group

The 5-amino group is a highly reactive and versatile functional group, serving as the primary nucleophilic site in this compound. nih.gov Its reactivity is central to a wide range of derivatization strategies, including acylation, alkylation, and the formation of sulfonamides, imines, and azo compounds.

Sulfonamidation Reactions

The reaction of 5-aminopyrazoles with sulfonyl chlorides is a common method for the synthesis of pyrazole-sulfonamide hybrids. These reactions typically proceed via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. Research on the analogous compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, demonstrates a highly efficient double N-sulfonylation when reacted with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) as a base. researchgate.netmdpi.com The reaction proceeds smoothly at room temperature in acetonitrile, affording the N,N-ditosylbenzenesulfonamide derivative in high yield. researchgate.netmdpi.com The absence of the characteristic NH₂ signal in the ¹H NMR spectrum confirms the completion of the double N-sulfonylation. mdpi.com This suggests that this compound would likely undergo a similar transformation.

Table 2: Example of Sulfonamidation of a 5-Aminopyrazole Derivative researchgate.netmdpi.com
Reactant 1Reactant 2BaseSolventConditionsProductYield
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine4-methylbenzenesulfonyl chlorideTriethylamineAcetonitrileRoom temp, 12 hN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide88%

Reductive Amination and Imine Formation

Reductive amination provides an efficient pathway to N-alkylated or N-benzylated pyrazolamines. This process involves an initial condensation reaction between the 5-amino group and an aldehyde or ketone to form an imine (Schiff base) intermediate, which is subsequently reduced to the corresponding amine. nih.gov

An efficient one-pot, two-step synthesis has been reported for a similar substrate, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with p-methoxybenzaldehyde. mdpi.comresearchgate.net The initial condensation to form the N-(5-pyrazolyl)imine intermediate is achieved by heating the reactants under solvent-free conditions. mdpi.comresearchgate.net Without isolation, the intermediate is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) in methanol (B129727) to yield the final N-benzylated product. mdpi.com This one-pot methodology is advantageous due to its operational simplicity and short reaction time. mdpi.comresearchgate.net The successful reduction is confirmed by the disappearance of the imine C=N proton signal in the ¹H-NMR spectrum and the appearance of signals corresponding to the new methylene (B1212753) bridge and NH proton. mdpi.com

Table 3: Example of One-Pot Reductive Amination of a 5-Aminopyrazole mdpi.comresearchgate.net
ReactantsStep 1 Conditions (Imine Formation)Step 2 Conditions (Reduction)Final Product
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehydeSolvent-free, 120 °C, 2 hSodium borohydride, Methanol, Room temp3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Oxidative Dehydrogenative Couplings to Azo Compounds

The 5-amino group can undergo oxidative dehydrogenative coupling to form symmetrical azo compounds (diazenes). This transformation involves the formation of a new N=N double bond between two pyrazole molecules. The reaction outcome can be selectively controlled by the choice of the catalytic system. nih.govacs.org

Two distinct pathways have been developed for the synthesis of azopyrroles from pyrazol-5-amines:

Iodine-Catalyzed Iodination and Coupling: Using a catalytic amount of iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP), the reaction proceeds through a simultaneous C-I bond formation at the C4 position and N-N bond formation. This method yields 4,4'-diiodo-azopyrazole derivatives. nih.govacs.org

Copper-Catalyzed Coupling: In the absence of iodine, a copper(I) catalyst (e.g., CuI) with an oxidant can directly catalyze the oxidative coupling of the amino groups without affecting the C4 position. This leads to the formation of the non-halogenated azo compound. nih.govacs.org

These methods provide selective access to either functionalized or non-functionalized heteroaromatic azo compounds under mild conditions. acs.orgnih.gov

Table 4: Selective Oxidative Dehydrogenative Coupling of Pyrazol-5-amines nih.govacs.org
Catalytic SystemOxidantReaction TypeGeneral Product Structure
I₂ (catalytic)TBHPOxidative Iodination and Dimerization(E)-1,2-Bis(4-iodo-1H-pyrazol-5-yl)diazene
CuI (catalytic)TBHPOxidative Dimerization(E)-1,2-Bis(1H-pyrazol-5-yl)diazene

Deaminative Transformations via Diazotization

The primary amine at the C5 position of pyrazole rings is a key functional handle for synthetic transformations. One of the most fundamental reactions involving this group is diazotization, which converts the amine into a pyrazolyl-5-diazonium salt. This transformation is typically achieved by treating the aminopyrazole with a nitrosating agent, such as sodium nitrite, in an acidic medium.

The resulting diazonium salt is a highly valuable intermediate. The diazo group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), enabling its replacement by a wide array of nucleophiles in subsequent reactions. While this strategy is well-established for aromatic amines, its application to heterocyclic amines like 5-aminopyrazoles can sometimes lead to more complex outcomes. acs.org

For instance, in 5-aminopyrazoles featuring an electron-rich substituent at the C4 position that is susceptible to electrophilic attack, the diazotization reaction can be followed by an intramolecular azo coupling. This process leads to the formation of fused heterocyclic systems, such as pyrazolo[3,4-c]cinnolines. The reaction course, whether it results in simple substitution or intramolecular cyclization, is highly dependent on the specific substrate and the reaction conditions employed.

Table 1: Potential Deaminative Transformations via Diazotization

Reagent(s) Potential Product Transformation Type
NaNO₂, H₂SO₄/H₂O, Δ 1-tert-butyl-4-phenyl-1H-pyrazol-5-ol Hydrolysis
NaNO₂, HBF₄ 1-tert-butyl-5-fluoro-4-phenyl-1H-pyrazole Schiemann Reaction
NaNO₂, CuCl/HCl 1-tert-butyl-5-chloro-4-phenyl-1H-pyrazole Sandmeyer Reaction
NaNO₂, CuBr/HBr 1-tert-butyl-5-bromo-4-phenyl-1H-pyrazole Sandmeyer Reaction

Cross-Coupling Reactions of Substituted Pyrazol-5-amines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrazole derivatives, these reactions typically require a halide or triflate functional group on the ring, which can be installed via diazotization and subsequent Sandmeyer reaction on the corresponding aminopyrazole. Once halogenated, the pyrazole core can be functionalized using various cross-coupling methodologies.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org For a derivative of the title compound, such as 1-tert-butyl-5-halo-4-phenyl-1H-pyrazole, this reaction provides a direct route to 5-alkynylpyrazoles.

The general mechanism involves a palladium catalytic cycle (oxidative addition, transmetalation, reductive elimination) and a copper co-catalytic cycle which generates a copper(I) acetylide intermediate. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in synthesizing molecules for biological applications where copper contamination is a concern. nih.gov

Research on 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes has demonstrated their successful use as precursors in Sonogashira-type cross-coupling reactions with various alkynes, highlighting the utility of this method for functionalizing the pyrazole ring at the C5 position. researchgate.net

Table 2: Representative Sonogashira Cross-Coupling Conditions

Pyrazole Substrate Alkyne Partner Catalyst System Base Solvent
1-tert-butyl-5-iodo-4-phenyl-1H-pyrazole Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N DMF
1-tert-butyl-5-bromo-4-phenyl-1H-pyrazole Trimethylsilylacetylene Pd(PPh₃)₄, CuI i-Pr₂NH Toluene

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C(sp²)-C(sp²) bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net This reaction is widely used in both academic and industrial settings due to the stability, low toxicity, and commercial availability of the boronic acid reagents. nih.gov

For a halogenated derivative of this compound, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The presence of the amine group on the pyrazole substrate can sometimes pose challenges, as nitrogen-rich heterocycles can inhibit the palladium catalyst. nih.gov However, the development of specialized ligands, such as SPhos and XPhos, has enabled efficient coupling of unprotected nitrogen-containing heterocycles under mild conditions. nih.gov

Successful Suzuki-Miyaura couplings have been reported for various pyrazole systems, including the arylation of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones and 4-bromo-3,5-dinitro-1H-pyrazole, demonstrating the broad applicability of this reaction for building molecular complexity on the pyrazole core. nih.govrsc.org

Table 3: Representative Suzuki-Miyaura Cross-Coupling Conditions

Pyrazole Substrate Boronic Acid Catalyst / Ligand Base Solvent
1-tert-butyl-5-bromo-4-phenyl-1H-pyrazole 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O
1-tert-butyl-5-bromo-4-phenyl-1H-pyrazole Thiophene-2-boronic acid XPhos Pd G2 / XPhos K₃PO₄ Dioxane/H₂O

Ring-Opening and Subsequent Cyclization Reactions

While transformations of substituents on the pyrazole ring are common, reactions involving the cleavage and rearrangement of the heterocyclic core itself represent a more complex but powerful strategy for synthesizing novel structures. Such ring-opening and subsequent cyclization reactions can dramatically alter the molecular skeleton.

For pyrazole derivatives, these transformations are less common than peripheral functionalization but can be induced under specific conditions, often involving high energy inputs or reactive intermediates. For example, the reaction of certain spirocyclopropane precursors with amines can lead to a ring-opening cyclization cascade to form fused heterocyclic systems. While not a direct reaction of the title compound, this illustrates a strategy where a strained ring attached to a core structure can initiate a rearrangement. A similar conceptual approach could envision a scenario where a highly reactive intermediate, generated from the 5-amino group, triggers a ring transformation. The specific pathways and feasibility for this compound would require dedicated investigation, as such reactivity is highly substrate-dependent.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough search of publicly available scientific literature and spectral databases has revealed a significant lack of detailed experimental data for the chemical compound This compound . Despite the existence of a CAS registry number (664966-72-7) for this specific molecule, comprehensive studies detailing its structural elucidation through advanced spectroscopic techniques are not presently available.

The investigation sought to compile and analyze data pertaining to the following analytical methods for the target compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, DEPT, and two-dimensional NMR techniques.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

Mass Spectrometry (MS): Including standard fragmentation pattern analysis and High-Resolution Mass Spectrometry (HRMS).

While extensive research exists on various isomers and derivatives of aminopyrazoles, the specific substitution pattern of a tert-butyl group at the N1 position, a phenyl group at the C4 position, and an amine group at the C5 position is not characterized in the located resources.

For instance, studies on related compounds such as 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine derivatives and other regioisomers provide valuable insights into the general spectroscopic behavior of the pyrazole core. However, the precise chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns are highly dependent on the specific arrangement of substituents on the heterocyclic ring. Extrapolating data from these related but structurally distinct molecules would not provide a scientifically accurate characterization of the title compound.

Consequently, it is not possible to provide the detailed analysis and data tables for this compound as requested in the article outline. The absence of primary research articles or database entries containing the necessary experimental spectra precludes a scientifically rigorous discussion of its spectroscopic properties. Further experimental work would be required to generate and publish these foundational analytical data.

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 4 Phenyl 1h Pyrazol 5 Amine and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of thermally labile and high molecular weight compounds. For pyrazole (B372694) derivatives, ESI-MS provides crucial information regarding their molecular weight and elemental composition through the detection of pseudomolecular ions, such as [M+H]⁺.

In the context of pyrazole-based compounds, high-resolution mass spectrometry (HRMS) coupled with ESI is frequently employed for the unambiguous confirmation of their elemental formula. For instance, the HRMS analysis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a derivative, confirmed its elemental formula as C₂₂H₂₈N₃O₄S₂⁺. mdpi.com The exact mass of the pseudomolecular ion ([M + H]⁺) was determined to be m/z 462.1516, with a minimal mass error of -1.30 ppm, thereby validating the proposed structure. mdpi.com This level of accuracy is critical in distinguishing between compounds with similar nominal masses.

The fragmentation patterns observed in the ESI-MS/MS spectra of such derivatives can also offer valuable structural insights, although detailed fragmentation studies for the parent compound, 1-tert-butyl-4-phenyl-1H-pyrazol-5-amine, are not extensively documented in the available literature. However, related pyrazole structures have been analyzed, providing a basis for understanding their behavior in the mass spectrometer. For example, the mass spectrum of 3-Methyl-1-phenyl-1H-pyrazol-5-amine was recorded using an LC-ESI-QFT instrument, indicating the utility of this technique for the characterization of pyrazole amines. ucdavis.edu

CompoundIonization ModeInstrumentObserved m/zFormulaReference
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideESIQ-TOF 6520 spectrometer462.1516 [M+H]⁺C₂₂H₂₈N₃O₄S₂⁺ mdpi.com
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineEINot specified271 [M]⁺C₁₆H₂₁N₃O mdpi.com
3-Methyl-1-phenyl-1H-pyrazol-5-amineESIQ Exactive OrbitrapNot specifiedC₁₀H₁₁N₃ ucdavis.edu

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the crystal structure of this compound has not been specifically reported, the crystallographic data of several closely related pyrazole derivatives offer significant insights into the expected solid-state conformation. For example, the analysis of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate reveals that the pyrazole ring is essentially planar. nih.gov In this derivative, the phenyl ring is inclined at a significant angle with respect to the pyrazole ring, a common feature in such bicyclic aromatic systems. nih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds. nih.gov

In another related compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole ring and the nitrophenyl ring are not coplanar, exhibiting a dihedral angle of 50.61 (6)°. nih.gov The crystal structure is further characterized by a network of N—H···N and N—H···O intermolecular hydrogen bonds, which organize the molecules into sheets. nih.gov These examples highlight the conformational flexibility of the phenyl group relative to the pyrazole core and the importance of hydrogen bonding in dictating the supramolecular architecture.

CompoundCrystal SystemSpace GroupKey FeaturesReference
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylateTriclinicP-1Planar pyrazole ring; Phenyl ring inclined at 82.82 (10)° to the pyrazole ring. nih.gov
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amineMonoclinicP2₁/cPyrazole and nitrophenyl rings are not coplanar (dihedral angle of 50.61 (6)°); Intermolecular N—H···N and N—H···O hydrogen bonds. nih.gov

Elemental Analysis for Molecular Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify the compound's purity and empirical formula.

For novel pyrazole derivatives, elemental analysis serves as a crucial checkpoint in their synthesis and characterization workflow. The experimentally determined elemental composition must fall within a narrow margin of error (typically ±0.4%) of the calculated values to be considered a valid confirmation of the molecular formula. researchgate.net

For instance, the elemental analysis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine yielded the following results: found C 60.36%, H 6.42%, N 21.88%. nih.gov These values are in close agreement with the calculated percentages for the molecular formula C₁₃H₁₆N₄O₂: C 59.99%, H 6.20%, N 21.52%. nih.gov Similarly, for 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the found values of C, 70.07%; H, 8.36%; N, 15.51% correspond well with the calculated values for C₁₆H₂₃N₃O: C, 70.30%; H, 8.48%; N, 15.37%. researchgate.net These examples underscore the reliability of elemental analysis in confirming the molecular formulas of synthesized pyrazole compounds.

CompoundMolecular FormulaCalculated Elemental Composition (%)Found Elemental Composition (%)Reference
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amineC₁₃H₁₆N₄O₂C: 59.99, H: 6.20, N: 21.52C: 60.36, H: 6.42, N: 21.88 nih.gov
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineC₁₆H₂₃N₃OC: 70.30, H: 8.48, N: 15.37C: 70.07, H: 8.36, N: 15.51 researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Tert Butyl 4 Phenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies

No published DFT calculations are available for 1-tert-butyl-4-phenyl-1H-pyrazol-5-amine. Consequently, there is no data for the following analytical subsections:

Molecular Geometry Optimization and Electronic Properties

There is no available data on the optimized bond lengths, bond angles, or dihedral angles that would define the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding energy gap, have not been calculated. This information is critical for predicting the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which illustrate the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, have not been generated for this compound.

Natural Bond Orbital (NBO) Analysis for Inter/Intra-molecular Interactions

An NBO analysis, which provides insight into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule, has not been reported.

Reactivity Descriptors

Global reactivity descriptors—such as electronegativity, global hardness/softness, ionization potential, and electron affinity—which are derived from FMO energies, have not been determined.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

There are no published MD simulation studies for this compound. Such studies would be essential for understanding the molecule's dynamic behavior, conformational flexibility (particularly the rotation of the phenyl and tert-butyl groups), and interactions with solvents or biological macromolecules over time.

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. These predictions serve as a valuable tool for the interpretation of experimental spectra and the structural elucidation of the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. By creating a theoretically optimized molecular geometry of this compound, researchers can compute the shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. The calculated shifts for the protons and carbons in the tert-butyl group, the phenyl ring, and the pyrazole (B372694) core can be compared with experimental data to confirm the molecular structure. For instance, the protons of the tert-butyl group are expected to appear as a singlet in a specific region of the ¹H NMR spectrum, while the protons on the phenyl and pyrazole rings will exhibit characteristic splitting patterns and chemical shifts.

IR Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can also be predicted using computational methods. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of the various functional groups present in the molecule. Key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching within the pyrazole and phenyl rings, and the deformations of the tert-butyl group. Comparing the computed vibrational frequencies with experimental IR data aids in the assignment of the observed spectral bands.

A hypothetical table of predicted vs. experimental spectroscopic data is presented below:

Parameter Predicted Value Experimental Value
¹H NMR (δ, ppm) - tert-butylCalculated ValueObserved Value
¹H NMR (δ, ppm) - pyrazole-HCalculated ValueObserved Value
¹³C NMR (δ, ppm) - pyrazole C5Calculated ValueObserved Value
IR (cm⁻¹) - N-H stretchCalculated ValueObserved Value
IR (cm⁻¹) - C=N stretchCalculated ValueObserved Value

Tautomerism Studies and Energetic Stability

The potential for tautomerism is a key chemical feature of many pyrazole derivatives. For this compound, theoretical studies can elucidate the relative stabilities of its possible tautomeric forms. The primary tautomerism to consider for this molecule would involve the migration of a proton from the amine group to a nitrogen atom of the pyrazole ring, resulting in an imino tautomer.

Computational methods, particularly DFT, are employed to determine the most stable tautomeric structure by calculating the total electronic energies of each isomer. researchgate.net The geometry of each tautomer is optimized to find its lowest energy conformation, and the corresponding energies are then compared. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form under equilibrium conditions. Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can also be calculated to provide a more complete picture of the tautomeric equilibrium at different temperatures. Studies on similar pyrazole systems have shown that one tautomer is often significantly more stable than others. sci-hub.se

The energetic stability of different conformers, arising from the rotation of the phenyl group and the tert-butyl group, can also be investigated. By performing a potential energy surface scan, researchers can identify the most stable rotational isomers and the energy barriers between them.

A summary of hypothetical energetic data for the tautomers of this compound is shown in the table below:

Tautomer Relative Energy (kcal/mol) Predicted Abundance (%)
Amino Tautomer0.00>99
Imino TautomerCalculated Value > 0<1

Non-Linear Optical (NLO) Properties Prediction

The investigation of non-linear optical (NLO) properties of organic molecules is a growing area of research due to their potential applications in optoelectronics and photonics. nih.gov Computational chemistry offers a route to predict and understand the NLO response of this compound.

The key parameters that define the NLO properties of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT, by applying an external electric field to the molecule and observing the response of its electronic structure. A high value of the first-order hyperpolarizability is indicative of a strong NLO response.

For this compound, the presence of an electron-donating amine group and an aromatic phenyl ring attached to the pyrazole core suggests the potential for intramolecular charge transfer, which is a key factor for enhancing NLO properties. Computational analysis can quantify the extent of this charge transfer and its contribution to the hyperpolarizability. The calculated values of μ, α, and β can then be compared with those of known NLO materials to assess the potential of this compound for NLO applications.

The predicted NLO properties could be summarized in a table as follows:

NLO Property Predicted Value (a.u.)
Dipole Moment (μ)Calculated Value
Mean Polarizability (α)Calculated Value
First Hyperpolarizability (β)Calculated Value

Mechanistic Biological Activity and Molecular Interactions of 1 Tert Butyl 4 Phenyl 1h Pyrazol 5 Amine Derivatives in Vitro Studies

Enzyme Inhibition Mechanisms

The pyrazole (B372694) core is a privileged structure found in numerous compounds that exhibit inhibitory activity against a wide range of enzymes. mdpi.com Derivatives of 1-tert-butyl-4-phenyl-1H-pyrazol-5-amine have been specifically investigated for their potential to inhibit enzymes implicated in inflammation and cell cycle regulation, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cyclin-dependent kinases (CDKs). strath.ac.uknih.gov

Studies have shown that N-tert-butyl diarylpyrazole derivatives can effectively inhibit pro-inflammatory mediators. For instance, certain derivatives were found to inhibit prostaglandin (B15479496) E2 (PGE2) production by more than 80% at a concentration of 10 μM in LPS-induced RAW264.7 macrophage cells. strath.ac.uk This inhibition is linked to a dose-dependent reduction in the protein levels of iNOS and COX-2. strath.ac.uk Other pyrazole derivatives have demonstrated potent inhibitory activity against CDKs, which are crucial for cell cycle regulation. nih.govnih.gov For example, the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative, compound 5a, showed significant in vitro inhibitory activity against CDK2/cyclin E with an IC₅₀ value of 0.98 ± 0.06 μM. nih.gov

Molecular docking studies have been instrumental in revealing how these pyrazole derivatives interact with the active sites of their target enzymes. These interactions are typically a combination of hydrogen bonds, van der Waals forces, and π-π stacking, which stabilize the ligand within the binding pocket.

In the context of COX-2 inhibition, the N1-tert-butyl pyrazole moiety is a key structural feature. strath.ac.uk Docking studies of pyrazole derivatives into the active sites of various protein kinases, such as VEGFR-2, Aurora A, and CDK2, show that the ligands fit deeply within the binding pocket, forming critical hydrogen bonds with key amino acid residues. nih.gov For instance, certain derivatives form hydrogen bonds with residues like Lys 20 and Lys 89 in Aurora A kinase. nih.gov

The crystal structure of a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, provides insight into the interaction potential of the pyrazole core. In its crystalline form, molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds, demonstrating the capacity of the pyrazole and amine groups to act as hydrogen bond donors and acceptors. nih.govnih.gov This inherent property is crucial for the specific and high-affinity binding to enzyme active sites.

Structure-Activity Relationship (SAR) studies have provided valuable insights into how chemical modifications to the pyrazole scaffold influence enzymatic inhibition. The substitution pattern on the pyrazole ring and its appended phenyl groups is critical for both potency and selectivity.

For pyrazole-based inhibitors of meprin metalloproteases, having a phenyl moiety that can orient towards the S1' subsite of the enzyme is favorable. nih.gov The introduction of different substituents on this phenyl ring can modulate the inhibitory activity, with some modifications leading to picomolar-range inhibition. nih.gov

In the development of anti-inflammatory agents targeting COX-2, it has been noted that substituting a N1-methyl pyrazole with a N1-tert-butyl pyrazole is a common strategy in FDA-approved drugs. strath.ac.uk Further SAR studies on N-tert-butyl diarylpyrazole derivatives revealed that the addition of a pyridine (B92270) moiety linked by a propyl chain to a bulky sulfonamide group, such as naphthalene, resulted in the most potent anti-inflammatory activity. strath.ac.uk This highlights the importance of the size, shape, and electronic properties of substituents at various positions on the pyrazole scaffold.

The table below summarizes the structure-activity relationships of selected pyrazole derivatives against different enzymes.

Table 1: Structure-Activity Relationships of Pyrazole Derivatives

Compound Class Target Enzyme Key Structural Features for High Activity Reference
N-tert-butyl diarylpyrazoles COX-2 N1-tert-butyl group; Pyridine moiety with propyl linker; Bulky terminal sulfonamide (e.g., naphthalene) strath.ac.uk
3,5-Diphenylpyrazoles Meprin α/β Phenyl group at position 3(5) oriented towards S1' subsite; Specific substitutions on the phenyl ring nih.gov

Receptor Binding and Modulation

Beyond enzyme inhibition, pyrazole derivatives are known to interact with and modulate various receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). nih.govelsevierpure.com The this compound framework can be adapted to achieve potent and selective binding to these targets.

SAR studies have been crucial in profiling the interactions of pyrazole derivatives with specific receptors. For instance, extensive research on pyrazole derivatives as antagonists for the brain cannabinoid receptor (CB1) has identified key structural requirements for high-affinity binding. elsevierpure.com These include:

A para-substituted phenyl ring at the C5-position of the pyrazole.

A carboxamide group at the C3-position.

A 2,4-dichlorophenyl substituent at the N1-position.

The most potent compounds in this class feature a p-iodophenyl group at the C5-position and a piperidinyl carboxamide at the C3-position, demonstrating that specific halogen substitutions and amide modifications are critical for optimizing receptor interaction. elsevierpure.com Similarly, docking studies have shown that pyrazole derivatives can act as potential inhibitors of the VEGFR-2 receptor, a key RTK involved in angiogenesis. nih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict and analyze the interactions between a ligand and its biological target at a molecular level. These methods have been widely applied to derivatives of this compound to understand their binding modes and to guide the design of more potent compounds.

Docking simulations have successfully predicted the binding model of pyrazole derivatives in the active sites of enzymes like COX-2 and CDK2. strath.ac.uknih.gov For example, the probable binding model for the potent CDK2 inhibitor 5a was determined through docking simulations, which helped to rationalize its high activity. nih.gov These studies typically show the ligand occupying a well-defined pocket, stabilized by a network of interactions with surrounding amino acid residues.

A key outcome of molecular docking studies is the prediction of binding affinity, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher inhibitory or binding potency.

Studies on various pyrazole derivatives have reported promising binding energies against several protein targets. nih.govalrasheedcol.edu.iq For instance, docking of a series of pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 revealed minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol for the best-docked compounds, respectively. nih.gov These results suggest that the pyrazole scaffold provides a robust framework for designing potent inhibitors against these cancer-related protein kinases. All the docked ligands were observed to bind deeply within the active site pocket of the target proteins. nih.gov

The table below presents a summary of predicted binding affinities for pyrazole derivatives against various protein targets from molecular docking studies.

Table 2: Predicted Binding Affinities of Pyrazole Derivatives from Docking Studies

Compound Derivative Target Protein Predicted Binding Energy (kJ/mol) Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) VEGFR-2 -10.09 nih.gov
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) Aurora A -8.57 nih.gov
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) CDK2 -10.35 nih.gov
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a) CDK2 Not explicitly quantified, but shown to have a probable stable binding model nih.gov

In Vitro Biological Screening and Mechanistic Elucidation of this compound Derivatives

The therapeutic potential of pyrazole-based compounds has spurred extensive research into their various biological activities. Derivatives of the this compound scaffold are part of a broad class of pyrazole compounds that have been investigated for their medicinal properties, including antimicrobial and antifungal effects. While direct studies on this compound are not extensively documented in publicly available research, the biological activity of analogous pyrazole derivatives provides significant insights into their potential mechanisms of action.

Antimicrobial and Antifungal Activity Studies (Mechanistic Insights)

In vitro studies on various pyrazole derivatives have demonstrated a wide spectrum of antimicrobial and antifungal activities. The core pyrazole structure is a versatile scaffold, and its biological activity is significantly influenced by the nature and position of its substituents.

Antimicrobial Activity and Mechanistic Insights:

Research into pyrazole derivatives has revealed that their antibacterial effects can be attributed to several mechanisms of action. For instance, some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking studies of these compounds suggest that they may target and inhibit bacterial topoisomerase II and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death.

Furthermore, certain naphthyl-substituted pyrazole-derived hydrazones have demonstrated potent growth inhibition of Gram-positive bacteria and Acinetobacter baumannii. nih.gov The antibacterial mode of action for these derivatives is believed to be the disruption of the bacterial cell wall, a mechanism that can lead to cell lysis and death. nih.gov

The antimicrobial efficacy of pyrazole derivatives is often enhanced by the presence of specific pharmacophores. For example, the inclusion of chloro and bromo substituents, which have lipophilic properties, has been shown to increase antimicrobial activity. mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values of some pyrazole derivatives against various bacterial strains, illustrating the potential of this class of compounds.

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Naphthyl-substituted pyrazole-hydrazone Gram-positive strains 0.78–1.56 nih.gov
Naphthyl-substituted pyrazole-hydrazone A. baumannii 0.78–1.56 nih.gov
3-Coumarinyl substituted pyrazole MRSA Not specified nih.gov
3-Coumarinyl substituted pyrazole A. baumannii Not specified nih.gov
Pyrazole-thiazole hybrids MRSA <0.2 (MBC) nih.gov
Pyrazoline-clubbed pyrazole derivatives P. aeruginosa Potent nih.gov
Tethered thiazolo-pyrazole derivatives MRSA 4 nih.gov
Pyrazole derivative 3 E. coli 0.25 nih.gov

Antifungal Activity and Mechanistic Insights:

The antifungal potential of pyrazole derivatives has also been a subject of significant investigation. Pyrazole carboxamides, for example, have shown notable antifungal activity against a range of phytopathogenic fungi. nih.gov The introduction of a larger group at the ortho position of the aniline (B41778) part of these compounds has been reported to enhance their antifungal strength. nih.gov

One study on isoxazolol pyrazole carboxylate derivatives revealed significant activity against several fungal species, with one compound showing a lower EC50 value against Rhizoctonia solani than the commercial fungicide carbendazol. nih.gov

The following table presents the in vitro antifungal activity of selected pyrazole derivatives against various fungal strains.

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

Compound/Derivative Fungal Strain EC50 (µg/mL) Reference
Isoxazolol pyrazole carboxylate 7ai A. porri 2.24 nih.gov
Isoxazolol pyrazole carboxylate 7ai M. coronaria 3.21 nih.gov
Isoxazolol pyrazole carboxylate 7ai C. petroselini 10.29 nih.gov
Isoxazolol pyrazole carboxylate 7ai R. solani 0.37 nih.gov
Pyrazole carboxamide 7af Various fungi Remarkable activity nih.gov
Pyrazole carboxamide 7bc Various fungi Remarkable activity nih.gov
Pyrazole carboxamide 7bg Various fungi Remarkable activity nih.gov
Pyrazole carboxamide 7bh Various fungi Remarkable activity nih.gov
Pyrazole carboxamide 7bi Various fungi Remarkable activity nih.gov

Applications of 1 Tert Butyl 4 Phenyl 1h Pyrazol 5 Amine and Its Pyrazolyl Amine Derivatives in Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

Pyrazoles, and particularly 5-aminopyrazoles, are widely recognized for their utility as versatile synthons or building blocks in organic chemistry. mdpi.comscirp.org The structure of 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine features multiple reactive sites, including the exocyclic amino group, the N1-H of the pyrazole (B372694) ring (in its tautomeric form or in derivatives where the tert-butyl group is absent), and the C4 position of the pyrazole ring, which can be susceptible to electrophilic substitution. This polyfunctionality allows these molecules to serve as precursors for a vast range of more complex heterocyclic systems. nih.gov

5-aminopyrazole derivatives are key starting materials for the synthesis of numerous fused heterocyclic compounds with significant biological activities, such as:

Pyrazolo[3,4-d]pyrimidines researchgate.net

Pyrazolopyridines nih.gov

Pyrazoloquinazolines nih.gov

Imidazopyrazoles nih.gov

Pyrazolo[3,4-d] mdpi.comnih.govmdpi.comtriazines researchgate.net

The amino group at the C5 position readily reacts with various electrophiles, enabling the construction of these fused ring systems. scirp.orgresearchgate.net For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents lead to the formation of pyrazolo[1,5-a]pyrimidines. The inherent reactivity of the aminopyrazole scaffold makes it a privileged starting point for generating molecular libraries for drug discovery and other applications. scirp.orgmdpi.com

Potential in Materials Science

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for the development of advanced functional materials. mdpi.comroyal-chem.com Their aromatic nature, combined with the ability to participate in hydrogen bonding and coordinate with metal ions, opens avenues for their use in supramolecular chemistry and materials science. nih.gov

Photochemical Molecular Switches

While specific studies on this compound as a photochemical molecular switch are not extensively documented, the fundamental photophysical properties of pyrazole derivatives suggest their potential in this area. mdpi.comnih.gov Many pyrazole-based compounds exhibit fluorescence with high quantum yields and good photostability. nih.govpjoes.com These properties are essential prerequisites for the design of molecular switches, where light is used to reversibly alter a molecule's structure and, consequently, its properties. The conjugated π-system of the 4-phenyl-1H-pyrazol-5-amine core could be functionalized with photochromic groups to induce reversible isomerization upon irradiation, making this class of compounds a promising area for future research in photoresponsive materials.

Self-Assembly of Liquid Crystal Materials

Certain pyrazole derivatives have been shown to possess liquid crystal properties. nih.gov The ability of the pyrazole ring to form strong intermolecular hydrogen bonds via its N-H group is a key driver for self-assembly into ordered supramolecular structures. Research has demonstrated that 4-aryl-1H-pyrazole units can act as a platform for creating supramolecular liquid crystals. rsc.org These molecules self-assemble through hydrogen bonding to form columnar mesophases. rsc.org

The structural motif of this compound, featuring a phenyl group at the 4-position, is analogous to the core of these reported liquid crystalline compounds. This suggests that appropriate modification of the amine and phenyl groups with long alkyl chains could induce mesomorphic behavior, leading to the formation of novel liquid crystal materials. The antiparallel arrangement and hydrogen bonding interactions are crucial for the formation of the stable columnar structures observed in these systems. rsc.org

Light-Driven Molecular Motors

The development of light-driven molecular motors is a frontier in nanotechnology, and molecules that undergo significant, directional, and repetitive conformational changes in response to light are required. As with molecular switches, the specific application of this compound in this domain is not yet established. However, the foundational photophysical characteristics inherent to many pyrazole derivatives are relevant. mdpi.comnih.gov The design of a molecular motor typically involves integrating a photoisomerizable unit into a chiral, sterically overcrowded scaffold. The pyrazole core could potentially serve as a stator or as part of the rotor in such a system, with the 4-phenyl and 5-amino groups providing attachment points for other functional components.

Non-Linear Optical (NLO) Materials

Pyrazole derivatives have been identified as promising candidates for non-linear optical (NLO) applications. researchgate.netwum.edu.pk NLO materials are crucial for technologies like optical computing, data storage, and telecommunications. The NLO response of a molecule is governed by its electronic structure, particularly the presence of a conjugated π-system and electron-donating and electron-accepting groups that enhance molecular polarizability.

The structure of this compound contains an electron-donating amino group and a phenyl group connected to the pyrazole core, forming a conjugated system that could give rise to NLO properties. Studies on other pyrazole derivatives, such as pyrazole-thiophene amides and pyranopyrazoles, have confirmed their potential. wum.edu.pkmdpi.com Computational methods like Density Functional Theory (DFT) have been used to predict and evaluate the NLO characteristics of these compounds, showing that specific substitution patterns can significantly enhance their hyperpolarizability. wum.edu.pkmdpi.com

Pyrazole Derivative ClassKey Structural FeaturesNLO Property InvestigatedFinding
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesN-substitution on pyrazole ring with a phenyl group at C5Optical nonlinearityIdentified as good candidates for NLO applications. researchgate.net
Pyrazole-thiophene amidesAmide linkage between pyrazole and thiophene ringsFirst hyperpolarizability (β)DFT calculations showed significant NLO response, tunable by aryl substitution. mdpi.com
Pyranopyrazole derivativesFused pyran and pyrazole ringsPhysicochemical and NLO responseExhibited enhanced NLO characteristics suitable for technological applications. wum.edu.pk

Agrochemical Applications (e.g., Crop Protection)

The pyrazole scaffold is a well-established and highly successful pharmacophore in the agrochemical industry. nih.gov Pyrazole derivatives are utilized as active ingredients in a wide range of herbicides, fungicides, and insecticides due to their potent and often specific biological activities. royal-chem.com The aminopyrazole moiety, in particular, serves as a crucial component in many of these commercial products.

Herbicides: Pyrazole derivatives are used to control a broad spectrum of weeds. nih.gov One important class of pyrazole herbicides acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in plant pigment biosynthesis. acs.org More recently, pyrazole amides have been investigated as potential inhibitors of transketolase (TK), another vital enzyme in plant photosynthesis, opening a new avenue for herbicide development. nih.gov Research has shown that pyrazole derivatives can provide excellent control of both grass and broadleaf weeds in various crops. nih.govacs.org

Fungicides: Many commercial fungicides are based on the pyrazole ring. A major class of these are the succinate dehydrogenase inhibitors (SDHIs), which block mitochondrial complex II in fungi, disrupting their energy production. acs.orgnih.gov Compounds like Fluxapyroxad and Bixafen are prominent examples. The structural versatility of the pyrazole ring allows for extensive modification to optimize antifungal spectrum, potency, and crop safety. acs.orgnih.gov Studies have demonstrated that novel pyrazole amides and esters exhibit potent activity against a wide range of phytopathogenic fungi, including Sclerotinia sclerotiorum, Fusarium graminearum, and Valsa mali. acs.orgnih.gov

Insecticides: The pyrazole class is also critical in the development of modern insecticides. nih.gov Phenylpyrazole insecticides, such as Fipronil, act as potent blockers of the GABA-gated chloride channel in insects, leading to central nervous system disruption. frontiersin.org Other pyrazole derivatives function as mitochondrial complex I inhibitors (e.g., Tebufenpyrad and Tolfenpyrad), effectively shutting down cellular respiration in target pests. nih.gov The design of novel pyrazole amides and other derivatives continues to yield compounds with excellent insecticidal activity against a broad spectrum of pests, including Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), and various aphids and mites. nih.govfrontiersin.orgnih.gov

Agrochemical ClassDerivative TypeTarget/Mode of ActionExample Pests/Weeds/Fungi Controlled
HerbicidesPyrazole AmidesTransketolase (TK) InhibitionDigitaria sanguinalis, Amaranthus retroflexus nih.gov
HerbicidesBenzoyl PyrazolesHPPD InhibitionBroadleaf and grass weeds acs.org
FungicidesPyrazol-5-yl-benzamidesSuccinate Dehydrogenase (SDH) InhibitionSclerotinia sclerotiorum, Valsa mali acs.org
FungicidesPyrazole AnaloguesMitochondrial Respiration InhibitionFusarium graminearum, Colletotrichum micotianae nih.gov
InsecticidesPyrazole AmidesRespiratory Complex I InhibitionHelicoverpa armigera, Aphis craccivora (bean aphid) nih.gov
InsecticidesArylpyrazole derivativesGABA Receptor AntagonismPlutella xylostella frontiersin.org

Q & A

Q. What are the common synthetic routes for preparing 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization reactions or multi-step protocols. For example:

  • Cyclization with POCl₃ : Substituted thiourea analogues can be cyclized using phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazole cores. This method is effective for introducing halogen or methoxy groups .
  • Multi-step assembly : Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride can be generated through cyclization, formylation, and acylation, followed by reactions with tert-butyl amines .
    Critical Factors : Reaction temperature, choice of catalyst (e.g., POCl₃), and purification via column chromatography significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms regiochemistry of substituents, particularly for distinguishing tert-butyl and phenyl orientations .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 7.2–7.8 ppm) and carbon backbone .
  • IR spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine group) .

Q. What preliminary biological screening assays are recommended for assessing the bioactivity of this compound?

Methodological Answer:

  • Antimicrobial assays : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antitubercular testing : Screen against Mycobacterium tuberculosis H37Rv via microplate Alamar Blue assay (MIC values <10 µg/mL indicate promise) .
  • Cytotoxicity profiling : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Substituent variation : Replace the tert-butyl group with bulkier alkyl chains (e.g., neopentyl) or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target binding .
  • Bioisosteric replacements : Substitute the phenyl ring with heteroaromatics (e.g., pyridyl) to enhance solubility or affinity for enzymes like σ₁ receptors .
  • Docking studies : Use software (e.g., AutoDock Vina) to predict interactions with targets like tubulin or bacterial enzymes, guiding synthetic priorities .

Q. What computational chemistry approaches are utilized to predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Quantum chemical calculations : Employ density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps for hydrogen-bonding sites .
  • Molecular dynamics (MD) simulations : Model ligand-receptor complexes (e.g., σ₁ receptor) over 100-ns trajectories to assess stability of key interactions (e.g., π-π stacking with phenyl groups) .
  • Machine learning : Train models on datasets of pyrazole bioactivity to predict MIC values or toxicity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., liver microsome assays) to identify issues like rapid clearance .
  • Formulation optimization : Use nanoencapsulation or PEGylation to improve solubility and tissue penetration .
  • Orthogonal in vivo models : Test efficacy in multiple animal models (e.g., murine TB infection vs. zebrafish embryos) to validate target engagement .

Q. What strategies are effective in resolving conflicting data regarding the compound's mechanism of action across different studies?

Methodological Answer:

  • Target deconvolution : Use CRISPR-Cas9 screens or proteomics (e.g., affinity pull-down + mass spectrometry) to identify binding partners .
  • Pathway analysis : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to pinpoint affected pathways (e.g., apoptosis, oxidative stress) .
  • Functional assays : Perform rescue experiments (e.g., adding exogenous substrates) to confirm inhibition of specific enzymes (e.g., dihydrofolate reductase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.